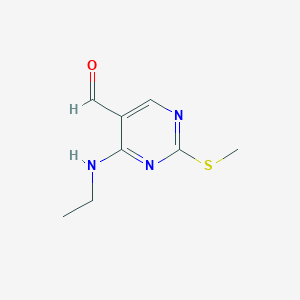

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSAKUXIRGLXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1C=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200629 | |

| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185040-35-1 | |

| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185040-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

CAS Number: 185040-35-1

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous therapeutic agents.

Chemical Structure:

Molecular Formula: C₈H₁₁N₃OS

Molecular Weight: 197.26 g/mol

While specific, in-depth research focused exclusively on this compound is limited in publicly available literature, this guide synthesizes general principles of pyrimidine chemistry and data on structurally related compounds to provide a comprehensive resource. This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Data

Quantitative data for this specific compound is not extensively published. The following table summarizes typical data points for related pyrimidine-5-carbaldehyde derivatives. Researchers should expect similar ranges for the target compound, to be confirmed by experimental analysis.

| Property | Typical Value Range for Related Compounds | Notes |

| Physical State | Solid | Expected to be a crystalline solid at room temperature. |

| Melting Point (°C) | 150 - 250 | Highly dependent on the purity and specific substitution pattern of the pyrimidine ring. |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Generally, pyrimidine derivatives of this nature exhibit good solubility in polar aprotic solvents. Solubility in aqueous solutions is expected to be low. |

| ¹H NMR | Varies | Characteristic peaks would include signals for the ethyl group (triplet and quartet), methylthio group (singlet), aldehyde proton (singlet), and pyrimidine proton. |

| ¹³C NMR | Varies | Signals corresponding to the pyrimidine ring carbons, aldehyde carbonyl, ethyl carbons, and methylthio carbon would be expected. |

| Mass Spectrometry | M+H⁺ ≈ 198.07 | The exact mass provides confirmation of the elemental composition. |

Synthesis and Experimental Protocols

A general and logical synthetic workflow is outlined below. This represents a standard approach for the functionalization of a pyrimidine core structure to yield the target compound.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of the target compound.

General Experimental Protocol (Inferred):

-

Reaction Setup: To a solution of a suitable precursor, such as 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, in an appropriate solvent (e.g., ethanol, isopropanol, or DMF), add a molar excess of ethylamine. A non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-100 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic salts and excess amine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathway Involvement

While no specific biological data or signaling pathway involvement has been published for this compound, the pyrimidine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds. Derivatives of pyrimidine have been reported to exhibit a wide range of activities, including but not limited to:

-

Anticancer: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of cell cycle progression.

-

Antimicrobial: The pyrimidine ring is a core component of several antibacterial and antifungal agents.

-

Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

-

Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as modulators of various CNS receptors and enzymes.

Given its structure, this compound could serve as a versatile starting material for the synthesis of libraries of compounds to be screened for various biological activities. The aldehyde functional group is particularly useful for further chemical modifications, such as reductive amination or condensation reactions, to generate a diverse range of derivatives.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery program.

Caption: A potential workflow for drug discovery using the target compound.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a wide array of more complex pyrimidine derivatives. While detailed technical data for this specific compound is not extensively documented in the public domain, its structural features suggest significant potential for its application in medicinal chemistry and drug discovery. The synthetic routes and potential biological activities outlined in this guide are based on established principles of pyrimidine chemistry and provide a solid foundation for researchers and scientists working with this and related compounds. Further investigation is warranted to fully elucidate its chemical reactivity and potential as a precursor to novel therapeutic agents.

"4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde" physical properties

An In-depth Technical Guide to 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and workflow visualizations.

Core Physical and Chemical Properties

This compound is a substituted pyrimidine, a class of compounds known for a wide spectrum of biological activities.[1] The structural characteristics, including the pyrimidine core, an ethylamino group, a methylthio group, and a carbaldehyde substituent, contribute to its specific chemical reactivity and physical properties.

Table 1: General Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 185040-35-1 | ChemicalBook[2] |

| Molecular Formula | C8H11N3OS | PubChem[3], ChemicalBook[2] |

| Molecular Weight | 197.26 g/mol | PubChem[3], ChemicalBook[2] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds[4][5] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | Not available | A related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, has a melting point of 183-184 °C.[6] |

| Boiling Point | Predicted: 379.7±27.0 °C | Prediction for the related 4-amino analog.[6][7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (predicted) | Based on the solubility of a similar pyrimidine derivative.[4] Pyrimidine derivatives are also often studied for solubility in methanol.[1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | General recommendation for similar pyrimidine compounds.[6][7] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of the compound. Available data for this compound includes ¹H NMR.[2]

Table 3: Spectroscopic Information

| Analysis Type | Data Summary |

| ¹H NMR | Spectrum available.[2] |

| ¹³C NMR | Spectrum available.[2] |

| Mass Spec (MS) | Spectrum available.[2] |

| Infrared (IR) | Spectrum available.[2] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search, a plausible method can be inferred from the synthesis of structurally similar compounds, such as 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde.[5] The common route involves the reduction of a corresponding nitrile precursor.

Hypothetical Synthesis of this compound:

-

Starting Material: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile.

-

Reaction Setup: The nitrile precursor is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF), in a reactor under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled to 0°C. A reducing agent, such as Diisobutylaluminum hydride (DIBAL-H) solution, is added dropwise to the stirred mixture. The reaction is maintained at 0°C for several hours.[5]

-

Quenching: The reaction is carefully quenched by the slow addition of an acidic solution (e.g., 2N Hydrochloric acid) to decompose the aluminum complexes.[5]

-

pH Adjustment: The mixture's pH is adjusted to approximately 8 using a saturated sodium carbonate solution.[5]

-

Workup and Isolation: The resulting suspension is filtered, often through a pad of Celite, to remove inorganic salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (like sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude carbaldehyde product.

-

Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final, high-purity compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and a potential biological context for this class of compounds.

Caption: General workflow for the synthesis and purification of the target compound.

Given that related pyrimidine intermediates are used in the synthesis of phosphodiesterase-5 (PDE-5) inhibitors like Avanafil, the diagram below illustrates the simplified logic of PDE-5 inhibition.[4]

Caption: Simplified logic of PDE-5 inhibition by pyrimidine-based drugs.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. This compound(185040-35-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C8H11N3OS | CID 10750444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 5. Page loading... [guidechem.com]

- 6. 770-31-0 CAS MSDS (4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde CAS#: 770-31-0 [m.chemicalbook.com]

In-depth Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of pyrimidine are integral to the structure of nucleic acids and have been successfully developed as therapeutic agents targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] The compound 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde belongs to this versatile class of molecules and holds potential as an intermediate or a pharmacologically active agent in drug discovery programs. This technical guide provides a comprehensive overview of its chemical properties, a putative synthetic route, and explores its potential biological significance within the broader context of pyrimidine derivatives in drug development.

Chemical Structure and Properties

A summary of the key chemical properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃OS | PubChem |

| Molecular Weight | 197.26 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 185040-35-1 | PubChem |

Synthesis and Experimental Protocols

A general proposed workflow for the synthesis is depicted below. This would likely start from a suitable pyrimidine precursor, followed by the introduction of the ethylamino and methylthio groups, and finally, the formation of the carbaldehyde moiety.

Caption: A potential synthetic workflow for this compound.

A likely experimental approach for the final step, the reduction of the nitrile to the aldehyde, would involve a reagent such as Diisobutylaluminium hydride (DIBAL-H).

Hypothetical Experimental Protocol (based on related compounds):

-

Nitrile Reduction: To a solution of 4-(ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile in an anhydrous solvent (e.g., THF or DCM) at a reduced temperature (e.g., 0 °C or -78 °C), a solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched with a suitable reagent, such as methanol, followed by the addition of an aqueous solution (e.g., saturated Rochelle's salt or dilute acid) to hydrolyze the intermediate imine.

-

Workup and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography on silica gel, to yield the desired this compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been reported, the broader class of pyrimidine derivatives has been extensively investigated for a variety of therapeutic applications, particularly as kinase inhibitors.[4][5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The structural motifs present in this compound, namely the substituted pyrimidine core, are found in numerous potent and selective kinase inhibitors. For instance, various pyrimidine derivatives have been identified as inhibitors of:

-

Focal Adhesion Kinase (FAK): A key regulator of cell adhesion, migration, and survival, making it an attractive target in oncology.[4]

-

fms-Like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), and FLT3 inhibitors have shown clinical efficacy.[5]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibitors are being investigated as anti-cancer agents.

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, with inhibitors approved for the treatment of certain B-cell malignancies.

Given these precedents, it is plausible that this compound could serve as a scaffold or lead compound for the development of novel kinase inhibitors. The ethylamino and methylthio substituents could be modified to optimize potency and selectivity against a specific kinase target.

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrimidine-based inhibitors.

Caption: A generalized signaling pathway often targeted by pyrimidine-based kinase inhibitors.

Conclusion

This compound is a member of the pharmacologically significant pyrimidine class of compounds. While specific data on its synthesis and biological activity are limited in the public domain, its structural features suggest potential as a valuable intermediate or a lead compound in drug discovery, particularly in the development of kinase inhibitors. Further research is warranted to elucidate its synthetic accessibility and to explore its biological profile against various therapeutic targets. The information provided in this guide serves as a foundation for researchers and drug development professionals interested in the potential of this and related pyrimidine derivatives.

References

- 1. Chemical compounds - Patent US-2022340592-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 770-31-0|4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a potential synthetic route, and discusses its relevance within the broader context of pyrimidine-based therapeutic agents.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃OS |

| Molecular Weight | 197.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 185040-35-1 |

Synthetic Protocol

Part 1: Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

This procedure is adapted from the oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

Materials:

-

(4-amino-2-(methylthio)pyrimidin-5-yl)methanol

-

Manganese dioxide (MnO₂)

-

Chloroform (CHCl₃)

-

Tetrahydrofuran (THF)

Procedure:

-

To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in chloroform, add manganese dioxide (8-10 equivalents).

-

Stir the suspension at 55°C for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, filter the hot reaction mixture to remove the manganese dioxide.

-

Wash the filter cake with hot chloroform and tetrahydrofuran.

-

Combine the filtrates and concentrate under reduced pressure to yield 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde as a solid.[1]

Part 2: Synthesis of this compound via Reductive Amination

Materials:

-

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

Procedure:

-

Dissolve 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent) in dichloroethane.

-

Add acetaldehyde (1.5-2 equivalents) to the solution, followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Context and Potential Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects. These activities often stem from their ability to inhibit key enzymes in cellular signaling pathways, particularly protein kinases.

Given its structural similarity to known kinase inhibitors, this compound is hypothesized to target signaling pathways crucial for cell proliferation and survival. A common target for pyrimidine-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Workflow: Synthesis and Purification

The overall workflow for the proposed synthesis and subsequent purification of the target compound is outlined below.

Caption: Proposed workflow for synthesis and purification.

References

An In-Depth Technical Guide to the Synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available precursors and culminating in the target molecule. This document details the proposed reaction scheme, experimental protocols for analogous transformations, and a summary of relevant data, offering a valuable resource for researchers in the field.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a four-step sequence. This pathway involves the initial construction of a functionalized pyrimidine core, followed by sequential modifications to introduce the desired substituents. The key steps are:

-

Formation of a Pyrimidine-5-carbonitrile Precursor: The synthesis begins with the construction of a pyrimidine ring bearing a nitrile group at the 5-position. This is typically achieved through a condensation reaction.

-

Chlorination of the Pyrimidine Ring: The 4-position of the pyrimidine ring is activated for nucleophilic substitution by converting a hydroxyl or oxo group into a chloro group using a suitable chlorinating agent.

-

Nucleophilic Substitution with Ethylamine: The reactive 4-chloro group is then displaced by ethylamine to introduce the desired ethylamino substituent.

-

Reduction of the Nitrile to an Aldehyde: Finally, the nitrile group at the 5-position is selectively reduced to an aldehyde to yield the target compound.

A potential alternative for the final step could involve a Vilsmeier-Haack formylation of a suitable 4-(ethylamino)-2-(methylthio)pyrimidine precursor.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a practical framework for the synthesis.

Step 1: Synthesis of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (Analogous Precursor)

This step involves the cyclocondensation of a three-carbon component with S-methylisothiourea.

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

S-Methylisothiourea sulfate

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

S-Methylisothiourea sulfate is added to the sodium ethoxide solution and stirred.

-

Ethyl 2-cyano-3-ethoxyacrylate is added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into ice water and acidified to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Synthesis of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile

This step involves the chlorination of the 4-hydroxy group.

Materials:

-

4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

A mixture of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile and phosphorus oxychloride is carefully heated. A catalytic amount of N,N-dimethylaniline can be added.

-

The reaction mixture is refluxed for a few hours. The progress of the reaction is monitored by TLC.

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried to yield the 4-chloro derivative.

Step 3: Synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile

This step describes the nucleophilic substitution of the chloro group with ethylamine.

Materials:

-

4-chloro-2-(methylthio)pyrimidine-5-carbonitrile

-

Ethylamine solution (e.g., 70% in water or as a solution in a suitable organic solvent)

-

Ethanol or another suitable solvent

Procedure:

-

4-chloro-2-(methylthio)pyrimidine-5-carbonitrile is dissolved in a suitable solvent like ethanol.

-

An excess of ethylamine solution is added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is treated with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.

Step 4: Synthesis of this compound

This final step involves the reduction of the nitrile group to an aldehyde.

Materials:

-

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Aqueous acid solution (e.g., 2 M HCl) for workup

Procedure:

-

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

-

A solution of DIBAL-H is added dropwise to the reaction mixture, maintaining the low temperature.

-

The reaction is stirred at this temperature for a few hours. TLC is used to monitor the consumption of the starting material.

-

The reaction is quenched by the slow addition of methanol, followed by an aqueous acid solution.

-

The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the final compound.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis. Note that the quantitative data are illustrative and will depend on the specific reaction conditions and scale.

| Step | Reactant(s) | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Ethyl 2-cyano-3-ethoxyacrylate, S-Methylisothiourea sulfate | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 167.18 | 70-85 |

| 2 | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, POCl₃ | 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile | 185.63 | 80-95 |

| 3 | 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile, Ethylamine | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile | 194.25 | 60-80 |

| 4 | 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbonitrile, DIBAL-H | This compound | 197.26 | 50-70 |

Visualizing the Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram:

Caption: Proposed multi-step synthesis of the target compound.

Alternative Pathway Visualization

An alternative approach for the introduction of the aldehyde group is the Vilsmeier-Haack reaction.

Caption: Alternative Vilsmeier-Haack formylation route.

This guide provides a robust theoretical and practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.

Spectroscopic and Synthetic Profile of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a plausible synthetic route for the compound 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No: 185040-35-1). This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁N₃OS

-

Molecular Weight: 197.26 g/mol

-

CAS Number: 185040-35-1

Predicted and Comparative Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 8.7 | s | 1H | Pyrimidine H-6 |

| ~8.0 - 8.5 (broad) | br s | 1H | Amine proton (-NH-) |

| ~3.4 - 3.6 | q | 2H | Methylene protons (-CH₂-CH₃) |

| ~2.5 - 2.6 | s | 3H | Methylthio protons (-S-CH₃) |

| ~1.2 - 1.4 | t | 3H | Methyl protons (-CH₂-CH₃) |

Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde carbonyl carbon (-CHO) |

| ~170 - 175 | Pyrimidine C-2 (attached to -S-CH₃) |

| ~160 - 165 | Pyrimidine C-4 (attached to -NH-ethyl) |

| ~155 - 160 | Pyrimidine C-6 |

| ~110 - 115 | Pyrimidine C-5 (attached to -CHO) |

| ~40 - 45 | Methylene carbon (-CH₂-CH₃) |

| ~14 - 16 | Methylthio carbon (-S-CH₃) |

| ~13 - 15 | Methyl carbon (-CH₂-CH₃) |

Predictions are based on typical chemical shifts for similar functional groups and heterocyclic systems.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 197.06 | [M]⁺ (Molecular ion) corresponding to the exact mass of C₈H₁₁N₃OS. |

| 198.06 | [M+1]⁺ peak due to the natural abundance of ¹³C. |

| Other fragments | Fragmentation patterns would likely involve loss of the ethyl group, the aldehyde group, and the methylthio group. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3300 - 3400 | Medium | N-H stretch of the secondary amine |

| ~2900 - 3000 | Medium | C-H stretch of alkyl groups (ethyl and methyl) |

| ~2720 and ~2820 | Weak | C-H stretch of the aldehyde |

| ~1670 - 1690 | Strong | C=O stretch of the aldehyde |

| ~1580 - 1620 | Strong | C=N and C=C stretching vibrations of the pyrimidine ring |

| ~1400 - 1500 | Medium | C-H bending of alkyl groups |

| ~1200 - 1300 | Medium | C-N stretch |

| ~600 - 700 | Medium | C-S stretch |

Experimental Protocols

The following sections describe a plausible synthetic route and general characterization methods for this compound based on established chemical literature for similar compounds.

Synthesis of this compound

A common and effective method for the synthesis of this and related pyrimidine derivatives involves a multi-step process, which can be generalized as follows:

-

Synthesis of a 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde intermediate: This can often be achieved through Vilsmeier-Haack formylation of a suitable pyrimidine precursor.

-

Nucleophilic substitution with ethylamine: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack. Reaction with ethylamine will displace the chloride to yield the desired product.

General Procedure:

-

Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde. To a solution of 2-(methylthio)pyrimidin-4-ol in a suitable solvent (e.g., dichloromethane or chloroform), Vilsmeier reagent (prepared from oxalyl chloride or phosphorus oxychloride and dimethylformamide) is added at a controlled temperature (typically 0 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with an ice-water mixture and neutralized. The product is extracted with an organic solvent, dried, and purified by column chromatography.

-

Step 2: Synthesis of this compound. The 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde intermediate is dissolved in a suitable solvent such as ethanol or isopropanol. An excess of ethylamine (as a solution in a compatible solvent or as a gas) is added, and the mixture is stirred, possibly with gentle heating, until the reaction is complete. The solvent and excess ethylamine are removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the final compound.

Spectroscopic Characterization

The synthesized compound would be characterized using the following standard spectroscopic techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be obtained using techniques such as electrospray ionization (ESI) to confirm the molecular formula.

-

Infrared Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis and characterization of the title compound.

Caption: Workflow for Synthesis and Characterization.

Caption: Spectroscopic Data Interpretation Logic.

Disclaimer: The spectral data presented in this guide are predicted based on analogous compounds and established spectroscopic principles. Experimental verification is necessary to confirm these values for this compound. The synthetic protocol is a general guideline and may require optimization.

An In-depth Technical Guide on the Solubility Profile of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including pharmaceuticals. A thorough understanding of the solubility of this compound is critical for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and efficacy. This guide addresses the current gap in available quantitative data by presenting detailed experimental protocols for solubility determination.

Predicted Solubility

While experimental data is not available, predictions based on the structure of related compounds suggest that this compound is likely to be sparingly soluble in water and more soluble in organic solvents. For instance, a structurally similar compound, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, is described as being sparingly soluble in water[1]. Another related compound, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is noted to be soluble in chloroform and ethyl acetate[2].

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established methodologies are recommended. These protocols are widely used for the characterization of pyrimidine derivatives and other organic small molecules.

Thermodynamic solubility represents the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, water, methanol, ethanol, DMSO) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with an appropriate solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calibration: Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is often more relevant to early drug discovery screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Incubation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Equilibration and Precipitation: Incubate the mixture for a set period (e.g., 1-2 hours) at a constant temperature, allowing for any precipitation to occur.

-

Separation of Precipitate: Remove any precipitated compound by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound remaining in the solution using a suitable analytical technique like HPLC-UV or LC-MS/MS[3].

Data Presentation

When quantitative data is generated using the protocols above, it should be summarized in a clear and structured format for easy comparison.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|

| Data to be populated upon experimentation | ||||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| Water | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Chloroform | 25 | Thermodynamic | ||

| Ethyl Acetate | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic |

| PBS (pH 7.4) | 25 | | | Kinetic |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its determination. The detailed experimental protocols for thermodynamic and kinetic solubility will enable researchers to generate reliable and reproducible data. Such data is indispensable for advancing the study of this compound in medicinal chemistry and drug development, facilitating informed decisions regarding formulation and further preclinical testing. The application of these standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of this and other novel pyrimidine derivatives.

References

An In-depth Technical Guide to 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

IUPAC Name: 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

This technical guide provides a comprehensive overview of the chemical compound 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and potential biological significance as a key intermediate in the development of kinase inhibitors.

Core Chemical Information

Molecular Formula: C₈H₁₁N₃OS[1]

Molecular Weight: 197.26 g/mol [1]

CAS Number: 185040-35-1[1]

Synonyms: this compound, 4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde[1]

Physicochemical Properties

| Property | Value (for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) |

| Melting Point | 183-184 °C |

| Boiling Point (Predicted) | 379.7±27.0 °C |

| Density (Predicted) | 1.37 g/cm³ |

| pKa (Predicted) | 2.50±0.10 |

Data sourced from commercial supplier information.

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[2] A common synthetic route involves the reaction of a precursor, 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde, with ethylamine.

Illustrative Synthetic Pathway

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized protocol based on common organic synthesis procedures for similar compounds, as a specific detailed protocol for this exact synthesis was not found in the reviewed literature.

Objective: To synthesize this compound.

Materials:

-

4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde

-

Ethylamine (solution in a suitable solvent, e.g., ethanol or THF)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Triethylamine (or another suitable base)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.1 to 1.5 equivalents) to act as a base to neutralize the HCl formed during the reaction. Subsequently, add a solution of ethylamine (1.1 to 1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may be heated to reflux if it proceeds slowly at room temperature.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

| Data Type | Key Features |

| ¹H NMR | Expected signals would include those for the ethyl group (a quartet and a triplet), the methylthio group (a singlet), the pyrimidine proton (a singlet), the aldehyde proton (a singlet), and an NH proton (a broad singlet). |

| IR | Characteristic absorption bands would be expected for the N-H stretch, C-H stretches (aliphatic and aromatic), the C=O stretch of the aldehyde, and C=N and C=C stretches of the pyrimidine ring. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.26 g/mol ).[1] |

Specific spectral data can be obtained from suppliers such as ChemicalBook.[3]

Biological Activity and Drug Development Context

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to act as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.

Role as a Kinase Inhibitor Intermediate

This compound and its precursors are recognized as key intermediates in the synthesis of potent kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

Potential Signaling Pathway Involvement: Kinase Inhibition

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: General mechanism of kinase inhibition.

Experimental Protocol: In Vitro Kinase Assay

To evaluate the inhibitory potential of compounds derived from this compound, an in vitro kinase assay is a standard method.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: The assay measures the activity of a kinase by quantifying the phosphorylation of a substrate. The inhibitory effect of the compound is determined by the reduction in this activity.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a microplate, add the assay buffer, the kinase, and the substrate.

-

Initiation of Reaction: Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Start Kinase Reaction: Add ATP to all wells to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase assay.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. This guide provides a foundational understanding of its chemical properties, synthesis, and the experimental context in which it is utilized. Further research into the biological activities of its derivatives will likely continue to uncover novel therapeutic applications.

References

A Comprehensive Review of Pyrimidine-5-carbaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids. Among its vast array of derivatives, pyrimidine-5-carbaldehydes represent a versatile class of molecules with significant potential in drug discovery. The aldehyde functional group at the C5 position serves as a reactive handle for the synthesis of a diverse range of derivatives, including Schiff bases and chalcones, which have demonstrated promising antimicrobial and anticancer activities. This technical guide provides a comprehensive literature review of pyrimidine-5-carbaldehyde derivatives, focusing on their synthesis, biological evaluation, and the underlying mechanisms of action.

Synthesis of Pyrimidine-5-carbaldehyde and its Derivatives

The synthesis of the core pyrimidine-5-carbaldehyde structure can be achieved through various methods. One notable approach involves a one-pot reaction from 5-bromopyrimidine via a metal-halogen exchange, offering a more efficient alternative to traditional multi-step procedures.

The true synthetic utility of pyrimidine-5-carbaldehyde lies in its subsequent reactions to form a wide array of derivatives. Two prominent classes of these derivatives are Schiff bases and chalcones, both of which have garnered significant attention for their biological activities.

Schiff Bases: These compounds are typically formed through the condensation reaction of pyrimidine-5-carbaldehyde with various primary amines. The resulting imine linkage is a key feature of many biologically active molecules.

Chalcones: Chalcones are synthesized via a Claisen-Schmidt condensation between pyrimidine-5-carbaldehyde and an appropriate ketone. The resulting α,β-unsaturated ketone system is a well-known pharmacophore.[1]

Biological Activities of Pyrimidine-5-carbaldehyde Derivatives

Derivatives of pyrimidine-5-carbaldehyde have been investigated for a range of pharmacological activities, with a primary focus on their antimicrobial and anticancer properties.

Antimicrobial Activity

Schiff base derivatives of pyrimidine-5-carbaldehyde have shown notable antibacterial and antifungal activities. For instance, a study on a new pyrimidine Schiff base demonstrated selective activity against Enterococcus faecalis.[2] The antimicrobial efficacy of these compounds is often evaluated using standard methods such as the disc diffusion method to determine the zone of inhibition and the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).[3]

Anticancer Activity

The anticancer potential of pyrimidine-5-carbaldehyde derivatives, particularly chalcones and Schiff bases, is a significant area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. For example, a novel chalcone derivative synthesized from 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde displayed significant cytotoxicity against both MCF-7 breast cancer and A549 non-small cell lung cancer cells.[4] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), determined through assays like the MTT assay.[5]

Quantitative Biological Data

The following tables summarize the reported antimicrobial and anticancer activities of selected pyrimidine-5-carbaldehyde derivatives.

Table 1: Antimicrobial Activity of Pyrimidine-5-carbaldehyde Schiff Base Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | Enterococcus faecalis ATCC 29212 | 32 | [2] |

| Schiff Base PC1 (from benzaldehyde) | Escherichia coli | 62.5 | [3] |

| Schiff Base PC1 (from benzaldehyde) | Staphylococcus aureus | 62.5 | [3] |

| Schiff Base PC4 (from cinnamaldehyde) | Escherichia coli | 62.5 | [3] |

Table 2: Anticancer Activity of Pyrimidine-5-carbaldehyde Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone B-4) | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [4] |

| (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone B-4) | A549 (Lung Cancer) | 20.49 ± 2.7 | [4] |

| Pyrimidine derivative 2a | A549 (Lung Cancer) | 42 (LOX Inhibition) | [5][6] |

| Pyrimidine derivative 2f | A549 (Lung Cancer) | 47.5 (LOX Inhibition) | [5][6] |

| Pyrimidine derivative 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [6] |

| Pyrimidine-5-carbonitrile derivative 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | [2] |

| Pyrimidine-5-carbonitrile derivative 10b | A549 (Lung Cancer) | 5.85 | [2] |

| Pyrimidine-5-carbonitrile derivative 10b | MCF-7 (Breast Cancer) | 7.68 | [2] |

Experimental Protocols

Synthesis of Pyrimidine Derivatives from Chalcones

A mixture of a substituted chalcone (0.001 mol) and urea (0.002 mol) in 20 ml of ethanol containing 1 g of KOH is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into 100 ml of ice-cold water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pyrimidine derivative.[7]

Antimicrobial Susceptibility Testing: Disc Diffusion Method

Bacterial strains are cultured on nutrient agar plates. Sterile filter paper discs (6 mm in diameter) are impregnated with the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. A standard antibiotic is used as a positive control. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc is measured in millimeters.[8]

In Vitro Anticancer Assay: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for another 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by many pyrimidine-5-carbaldehyde derivatives are still under investigation, some studies have shed light on their potential mechanisms of action, particularly in the context of cancer.

Some pyrimidine derivatives have been found to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.[2][4] Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K-Akt-mTOR and MAPK pathways, which are crucial for cell growth, proliferation, and survival. The chalcone derivative B-4, for instance, has been shown to inhibit EGFR and induce apoptosis in cancer cells.[4] Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.

The following diagram illustrates a plausible signaling pathway that could be targeted by anticancer pyrimidine-5-carbaldehyde derivatives that act as EGFR inhibitors.

Caption: EGFR signaling pathway targeted by anticancer pyrimidine-5-carbaldehyde derivatives.

Conclusion

Pyrimidine-5-carbaldehyde and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The ease of synthesis and the diverse biological activities, particularly antimicrobial and anticancer, make this class of compounds a focal point for ongoing research. Future studies should aim to further elucidate the specific molecular targets and signaling pathways of these derivatives to enable the rational design of more potent and selective drugs. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers in the field of drug discovery and development.

References

- 1. wjpls.org [wjpls.org]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mediresonline.org [mediresonline.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. jsscacs.edu.in [jsscacs.edu.in]

Potential biological activity of substituted pyrimidines

An In-Depth Technical Guide on the Potential Biological Activity of Substituted Pyrimidines

Introduction

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that serves as a cornerstone in medicinal chemistry.[1] As an essential component of nucleobases like cytosine, thym, and uracil in DNA and RNA, the pyrimidine ring system is of paramount importance in numerous biological processes.[2][3] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold" in drug discovery, leading to the development of a vast array of therapeutic agents. These agents exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]

This technical guide offers a comprehensive overview of the diverse biological activities of substituted pyrimidines. It is designed for researchers, scientists, and drug development professionals, providing a detailed examination of quantitative data, experimental methodologies for key assays, and visualizations of critical signaling pathways and experimental workflows.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines are a prominent class of compounds in oncology research, with many derivatives demonstrating potent antiproliferative and cytotoxic effects across various cancer cell lines.[5][6] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that are essential for the growth and survival of cancer cells.[4]

A significant number of pyrimidine-based anticancer agents function as kinase inhibitors, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others.[7][8][9] By competitively binding to the ATP-binding site of these kinases, they disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[10][11] For instance, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have shown potent and selective inhibitory activity against CDK2.[7] Similarly, other derivatives have been developed as inhibitors of Pin1, an enzyme overexpressed in many cancers, presenting a novel strategy for anticancer therapy.[12]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various human cancer cell lines.

| Compound ID/Name | Target Cell Line | Activity Metric | Value | Reference |

| Compound 2a | Glioblastoma (U87MG) | EC50 | 4 µM | [13] |

| Compound 2a | Triple-Negative Breast Cancer (MDA-MB-231) | EC50 | 8 µM | [13] |

| Compound 7c | Human Prostate Adenocarcinoma (PC-3) | IC50 | Highly Active | [14] |

| Compound 8a | Human Prostate Adenocarcinoma (PC-3) | IC50 | Highly Active | [14] |

| Compound 12a | Human Prostate Adenocarcinoma (PC-3) | IC50 | Highly Active | [14] |

| Compound 11b | Human Colorectal Carcinoma (HCT-116) | IC50 | Higher than reference | [14] |

| Compound 12a | Human Colorectal Carcinoma (HCT-116) | IC50 | Higher than reference | [14] |

| Compound 9 | Human Breast Cancer (MCF-7) | IC50 | 18 µM | [10] |

| Pyrrolo[2,3-d]pyrimidine (20) | Colon Cancer (HCT-116) | Apoptosis Induction | 18.18-fold elevation | [10] |

| Thiophenyl-pyrimidine | Methicillin-resistant S. aureus (MRSA) | MIC | > Vancomycin | [15] |

Signaling Pathway: Kinase Inhibition by Pyrimidine Derivatives

The diagram below illustrates a generalized mechanism by which substituted pyrimidines inhibit receptor tyrosine kinases (RTKs), such as EGFR, leading to the suppression of downstream pro-survival pathways.

Caption: Kinase inhibition by a substituted pyrimidine.

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[16]

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Add various concentrations of the synthesized pyrimidine derivatives to the wells. Include a negative control (vehicle) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Pyrimidine derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[17][18][19] They are effective against both Gram-positive and Gram-negative bacteria.[15][20] The mechanism of action for some of these compounds involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.[21]

Quantitative Data: Antimicrobial Activity

The table below presents the antimicrobial efficacy of representative pyrimidine compounds.

| Compound ID/Name | Microbial Strain | Activity Metric | Value / Zone of Inhibition (mm) | Reference |

| Chalcon substituted pyrimidines | E. coli (Gram -ve) | MIC | Appreciable Activity | [20] |

| m-Bromo derivative | E. coli (Gram -ve) | MIC | High Activity | [20] |

| Compound 3b, 3d, 3g, 3j | S. aureus (Gram +ve) | Zone of Inhibition | Moderate Activity | [21] |

| Compound 3b, 3d, 3g, 3j | C. albicans (Fungus) | Zone of Inhibition | Significant Activity | [21] |

| Thiophenyl-pyrimidine | MRSA (Gram +ve) | Potency | > Vancomycin | [15] |

| Thiophenyl-pyrimidine | VREs (Gram +ve) | Potency | > Vancomycin | [15] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a standard workflow for screening novel pyrimidine derivatives for antimicrobial activity.

Caption: Workflow for antimicrobial compound screening.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test pyrimidine compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A drug control (e.g., Streptomycin) should also be included.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity

Pyrimidine derivatives have shown significant promise as antiviral agents, with activity against a range of viruses including influenza virus, Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[2][22][23] Their mechanisms often involve the inhibition of viral enzymes, such as reverse transcriptase or polymerase, or interference with viral entry or replication processes.[24] For example, certain bicyclic pyrimidine nucleoside analogues are potent inhibitors of varicella-zoster virus replication.[10]

Quantitative Data: Antiviral Activity

The following table highlights the antiviral potency of specific pyrimidine compounds.

| Compound ID/Name | Target Virus | Cell Line | Activity Metric | Value (µM) | Reference |

| Aminoalkyl-pyrimidine derivative | Influenza A & B | MDCK | EC50 | 0.01 - 0.1 | [22] |

| Compound 7f (Pyrimido[4,5-d]pyrimidine) | HCoV-229E | HeLa | EC50 | Surpassed erlotinib | [25] |

| Batzelladine (natural product) | HIV | CD4+ cells | Action | Inhibits gp120 binding | [2] |

| C-Nucleoside Analogue (3c) | Influenza A | MDCK | Inhibition | Potent activity | [24] |

Logical Diagram: General Mechanism of Viral Inhibition

This diagram shows potential points of intervention for pyrimidine-based antiviral drugs in the viral life cycle.

Caption: Potential inhibition points in the viral life cycle.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for measuring the efficacy of antiviral compounds.[22]

-

Cell Seeding: Plate confluent monolayers of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates.

-

Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known dilution of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with an agar or methylcellulose medium containing various concentrations of the pyrimidine test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques (zones of cell death) are visible (typically 2-4 days).

-

Plaque Visualization: Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Certain substituted pyrimidines have demonstrated significant anti-inflammatory and analgesic properties.[26][27] Their mechanism of action can involve the inhibition of key inflammatory mediators such as prostaglandin E₂, tumor necrosis factor-α (TNF-α), and various interleukins.[28] Some derivatives have shown anti-inflammatory activity superior to conventional drugs like ibuprofen.[4][29]

Quantitative Data: Anti-inflammatory Activity

| Compound ID/Name | Assay Model | Dose | % Inhibition of Edema | Reference |

| Compound 5b | Carrageenan-induced paw edema (rat) | - | Potent Activity | [26] |

| Compound 5d | Carrageenan-induced paw edema (rat) | - | Potent Activity | [26] |

| Pyrazolo[3,4-d]pyrimidine (4) | Rat pleurisy inflammation model | 30 mg/kg | Good Activity | [27] |

| 2-mercapto-pyrimido[5,4-c]cinnolin-4-one | Carrageenan-induced paw edema (rat) | - | 47.6% | [27] |

| Ibuprofen (Reference) | Carrageenan-induced paw edema (rat) | - | 48.8% | [27] |

Experimental Workflow: In Vivo Anti-inflammatory Assay

The diagram below shows the workflow for the carrageenan-induced paw edema model, a standard in vivo test for acute inflammation.

Caption: Workflow for carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.[27][30]

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Fasting: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Ibuprofen, 10 mg/kg), and test groups receiving different doses of the pyrimidine derivative. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives only the vehicle.

-

Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each group relative to the initial volume. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion

Substituted pyrimidines continue to be an exceptionally fruitful scaffold in the field of medicinal chemistry. Their structural versatility allows for fine-tuning of pharmacological properties, leading to the discovery of potent and selective agents with diverse biological activities.[4] The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory potential underscores their significance in addressing a wide range of global health challenges.[28] The data and protocols presented in this guide highlight the robust methodologies used to identify and characterize these promising therapeutic candidates, paving the way for the future development of novel pyrimidine-based drugs.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 10. ijrpr.com [ijrpr.com]

- 11. jrasb.com [jrasb.com]

- 12. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]